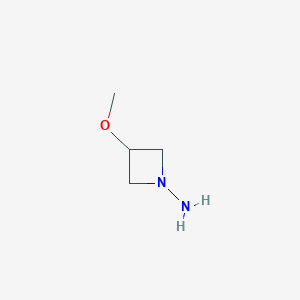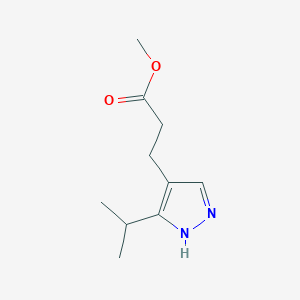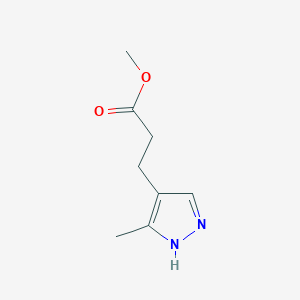
3,5-Dichloro-4-methylphenylacetonitrile
Vue d'ensemble
Description
3,5-Dichloro-4-methylphenylacetonitrile (3,5-DCMPA) is a chemical compound used in scientific research and laboratory experiments. It is a colorless, crystalline compound with a molecular weight of 234.04 g/mol, and a boiling point of 232 °C. 3,5-DCMPA has a variety of applications in scientific research and laboratory experiments, as it can be used for synthesis, as a reagent, and as a catalyst.
Applications De Recherche Scientifique
3,5-Dichloro-4-methylphenylacetonitrile has a wide range of applications in scientific research, including as a reagent in organic synthesis, as a catalyst, and as a ligand in coordination chemistry. It can also be used as a starting material for the synthesis of a variety of compounds, such as 3,5-dichloro-4-methylphenylacetic acid, 3,5-dichloro-4-methylphenylacetonitrile oxime, and 3,5-dichloro-4-methylphenylacetonitrile hydrochloride.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-4-methylphenylacetonitrile is not fully understood, but it is believed to act as a proton donor, donating a proton to the reaction partner to form a new bond. It is also believed to act as a Lewis acid, accepting a pair of electrons from the reaction partner to form a new bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-Dichloro-4-methylphenylacetonitrile are not yet fully understood. However, it has been shown to have antimicrobial activity against certain bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-Dichloro-4-methylphenylacetonitrile in lab experiments include its low cost, easy availability, and its ability to act as a reagent, catalyst, and ligand in various reactions. However, there are some limitations to its use, such as its instability in acidic and basic solutions, and the fact that it is a known skin irritant.
Orientations Futures
The potential future directions for 3,5-Dichloro-4-methylphenylacetonitrile include further research into its antimicrobial, anti-inflammatory, and antioxidant effects, as well as its potential applications in the synthesis of new compounds. In addition, further research into its mechanism of action, as well as its stability in various conditions, could provide new insights into its use in laboratory experiments. Finally, further research into its potential toxicity and environmental impact could provide valuable information for its safe use in laboratory experiments.
Propriétés
IUPAC Name |
2-(3,5-dichloro-4-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c1-6-8(10)4-7(2-3-12)5-9(6)11/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQIBRBNWIXTFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-methylphenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile](/img/structure/B1473693.png)


![[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane](/img/structure/B1473698.png)



![methyl (1R,3S,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1473703.png)
![(3R)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1473704.png)
